Tert-butoxycarbonylamino-indan-2-YL-acetic acid
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Overview
Description
Tert-butoxycarbonylamino-indan-2-YL-acetic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. It is also known by several synonyms, including Boc-DL-Gly(indan-2-yl)-OH and N-Boc-RS-(2-Indanyl)glycine. This compound is used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
The synthesis of tert-butoxycarbonylamino-indan-2-YL-acetic acid typically involves the reaction of indan-2-yl-acetic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Tert-butoxycarbonylamino-indan-2-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butoxycarbonylamino-indan-2-YL-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butoxycarbonylamino-indan-2-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Tert-butoxycarbonylamino-indan-2-YL-acetic acid can be compared with other similar compounds, such as:
Indan-2-yl-acetic acid: A precursor in the synthesis of this compound.
N-Boc-RS-(2-Indanyl)glycine: Another synonym for the compound, highlighting its structural similarity.
Boc-DL-Gly(indan-2-yl)-OH: A related compound with similar chemical properties
The uniqueness of this compound lies in its tert-butoxycarbonyl group, which provides stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHRDDQOOBPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619757 |
Source
|
Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-73-9 |
Source
|
Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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